molecular formula C44H38N4Zn B13407100 Zn(II) meso-Tetraphenylporphine (chlorin free)

Zn(II) meso-Tetraphenylporphine (chlorin free)

Katalognummer: B13407100
Molekulargewicht: 688.2 g/mol
InChI-Schlüssel: RJONYVNTTSGIRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zinc meso-tetraphenylporphine is an organometallic compound with the chemical formula C44H28N4Zn. It is a derivative of porphyrin, a class of compounds known for their extensive conjugated π-electron systems. This compound is characterized by its deep purple color and high stability, making it a valuable material in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc meso-tetraphenylporphine can be synthesized through the reaction of tetraphenylporphyrin with zinc salts, such as zinc acetate or zinc chloride. The reaction typically occurs in a solvent like dichloromethane or chloroform at room temperature. The process involves the coordination of the zinc ion to the nitrogen atoms of the porphyrin ring, forming the stable zinc-porphyrin complex .

Industrial Production Methods: Industrial production of zinc meso-tetraphenylporphine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The final product is usually obtained through crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Zinc meso-tetraphenylporphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted zinc porphyrins, zinc porphyrin oxides, and zinc porphyrin hydrides .

Wirkmechanismus

The mechanism of action of zinc meso-tetraphenylporphine involves its ability to interact with light and generate reactive oxygen species. Upon light absorption, the compound undergoes electronic excitation, leading to the formation of singlet oxygen and other reactive species. These reactive species can then interact with biological molecules, leading to various effects such as cell death in photodynamic therapy .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Zinc meso-tetraphenylporphine is unique due to its high stability, strong absorption in the visible region, and ability to generate reactive oxygen species upon light irradiation. These properties make it particularly valuable in applications such as photodynamic therapy and solar energy conversion .

Eigenschaften

Molekularformel

C44H38N4Zn

Molekulargewicht

688.2 g/mol

IUPAC-Name

zinc;5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide

InChI

InChI=1S/C44H38N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,33,35,38,40-45,48H;/q-2;+2

InChI-Schlüssel

RJONYVNTTSGIRI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Zn+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.